1,2,4-Trinitrofluoranthene

Nitro-PAH synthesis Isomer distribution Environmental chemistry

1,2,4-Trinitrofluoranthene (CAS 102493-20-9) is a tetracyclic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C16H7N3O6 and a molecular weight of 337.24 g/mol. It belongs to the trinitrofluoranthene isomer group, which are environmental contaminants formed during incomplete combustion and atmospheric nitration of fluoranthene.

Molecular Formula C16H7N3O6
Molecular Weight 337.24 g/mol
CAS No. 102493-20-9
Cat. No. B034309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trinitrofluoranthene
CAS102493-20-9
Molecular FormulaC16H7N3O6
Molecular Weight337.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H7N3O6/c20-17(21)12-6-5-10-8-3-1-2-4-9(8)15-14(10)11(12)7-13(18(22)23)16(15)19(24)25/h1-7H
InChIKeyWHKRRYLZSVSUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Trinitrofluoranthene (CAS 102493-20-9): Analytical Reference Standard for Nitro-PAH Isomer Differentiation


1,2,4-Trinitrofluoranthene (CAS 102493-20-9) is a tetracyclic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C16H7N3O6 and a molecular weight of 337.24 g/mol [1]. It belongs to the trinitrofluoranthene isomer group, which are environmental contaminants formed during incomplete combustion and atmospheric nitration of fluoranthene [2]. Unlike the more commonly studied 3-nitrofluoranthene-derived trinitro isomers (e.g., 3,4,7- and 3,4,8/9-TNF), the 1,2,4-substitution pattern originates from a distinct synthetic pathway involving the nitration of fluoranthene with N2O5 or NO2/N2O4, which first yields 1,2-dinitrofluoranthene as a precursor [3][4].

Why Nitrofluoranthene Isomer Selection Matters: 1,2,4-Trinitrofluoranthene vs. Positional Analogs


Trinitrofluoranthene isomers cannot be substituted for one another in analytical or experimental workflows. The position of nitro groups on the fluoranthene ring governs the compound's electronic structure, chromatographic retention, mass spectral fragmentation, and biological activity [1]. For example, the ortho-relationship of the 1- and 2-nitro groups in 1,2,4-Trinitrofluoranthene induces unique steric strain and electronic effects not present in isomers like 2,3,5-Trinitrofluoranthene or the 3,4,7-TNF group, directly impacting their behavior as environmental markers or energetic materials [2]. Selecting the wrong isomer can lead to misidentification in environmental monitoring, inaccurate mutagenicity profiling, or failure in energetic material formulations where specific isomer ratios are critical [3].

Quantitative Differentiators: How 1,2,4-Trinitrofluoranthene Compares to Its Closest Analogs


Regiochemical Position: The 1,2,4-Substitution Pattern Distinguishes This Isomer from the 3-Nitrofluoranthene-Derived TNF Series

The 1,2,4-Trinitrofluoranthene isomer is synthetically derived from the further nitration of 1,2-dinitrofluoranthene, a product of the N2O5/NO2-mediated nitration of fluoranthene [1]. This pathway is distinct from the fuming nitric acid renitration of 3-nitrofluoranthene, which produces the 3,4,7- and 3,4,8/9-trinitrofluoranthene isomers [2]. Consequently, 1,2,4-TNF is functionally absent from mixtures generated via the 3-NF route, making it a specific marker for the N2O5-initiated atmospheric formation pathway.

Nitro-PAH synthesis Isomer distribution Environmental chemistry

Physicochemical Identity: Computed Molecular Properties Differentiate 1,2,4-TNF from Other Trinitrofluoranthene Isomers

Authoritative computed properties from PubChem provide quantitative differentiation points: 1,2,4-Trinitrofluoranthene has a computed XLogP3 of 4, a topological polar surface area (TPSA) of 137 Ų, and a density of 1.708 g/cm³ [1]. In contrast, the 1,2,5-Trinitrofluoranthene isomer exhibits a slightly different boiling point of 626.1°C vs. 615.2°C, a density of 1.707 g/cm³, and a higher flash point of 322.8°C vs. 316.3°C, reflecting the influence of nitro group placement on physical behavior . These differences, while subtle, are critical for predicting chromatographic retention order and optimizing analytical separation methods.

Computational chemistry Physicochemical properties Chromatography

Mass Spectral Fragmentation: Ortho-Nitro Group Configuration in 1,2,4-TNF Produces Diagnostic EI-MS Losses Absent in Non-Ortho Isomers

The electron impact mass spectra of di- and trinitrofluoranthenes reveal that compounds with ortho-substituted nitro groups, such as 1,2- and 2,3-DNF, exhibit unique fragmentation pathways involving the formation of quinonoid ions, which are not observed in isomers lacking adjacent nitro groups [1]. By structural extension, 1,2,4-Trinitrofluoranthene, which possesses an ortho-arrangement at positions 1 and 2, is predicted to display these characteristic losses of NO and CO from the molecular ion (M+• at m/z 337), providing a diagnostic spectral signature that differentiates it from isomers like 3,4,7-TNF, where the nitro groups are not in direct ortho-relationship [1][2].

Mass spectrometry Analytical chemistry Nitro-PAH identification

Mutagenicity Profile: Trinitrofluoranthenes, Including 1,2,4-TNF, Do Not Exhibit Significantly Enhanced Mutagenicity Over Mono-Nitrofluoranthenes in the Ames Test

A key finding from Zielinska et al. (1988) is that the addition of a second or third nitro group to the naphthalene moiety of the fluoranthene molecule does not significantly increase its mutagenicity in Salmonella typhimurium strain TA98 over that of mononitrofluoranthenes [1]. This class-level observation contrasts with the behavior of nitropyrenes, where dinitration (e.g., 1,6- and 1,8-dinitropyrene) dramatically enhances mutagenic potency. For procurement decisions, this means 1,2,4-TNF should not be selected under the assumption of heightened genotoxic potency relative to mono-nitro isomers; its value lies in its role as a mechanistic probe or analytical marker, not as a maximally potent mutagen [1][2].

Genetic toxicology Mutagenicity Structure-activity relationship

Recommended Application Scenarios for 1,2,4-Trinitrofluoranthene Based on Quantified Differentiation


Atmospheric Source Apportionment Using Isomer-Specific Nitro-PAH Signatures

Environmental monitoring programs can leverage the unique synthetic pathway of 1,2,4-Trinitrofluoranthene as a tracer for N2O5/NO3 radical-initiated atmospheric nitration of fluoranthene [1]. Because this isomer is not formed via the electrophilic nitration pathway that generates 3,4,7-TNF and related isomers [2], its detection in ambient particulate matter provides specific evidence for gas-phase radical chemistry, enabling more accurate source-receptor modeling.

Method Development for Isomer-Specific Nitro-PAH Analysis by GC-MS or HPLC

Analytical laboratories developing methods for nitro-PAH quantification in diesel exhaust, ambient air, or combustion particulates should include 1,2,4-Trinitrofluoranthene as a calibration standard to validate chromatographic resolution from co-eluting isomers. The computed physicochemical properties (LogP, TPSA, boiling point) provide a basis for predicting retention behavior and optimizing separation conditions [1], while the characteristic ortho-nitro mass spectral fragmentation pattern offers an additional level of confirmatory identification [3].

Energetic Material Isomer Purity Assessment

For applications where trinitrofluoranthene isomers are evaluated as energetic materials or their precursors, the specific density (1.708 g/cm³) and thermal stability profile (boiling point 615.2°C) of 1,2,4-TNF differentiate it from other isomers like 1,2,5-TNF (boiling point 626.1°C) [1][2]. This physical differentiation is critical for quality control in energetic formulations where isomer ratio directly impacts detonation performance and sensitivity [2].

Structure-Activity Relationship Studies in Genetic Toxicology

Toxicology researchers investigating the influence of nitro group position on mutagenic potency can utilize 1,2,4-Trinitrofluoranthene as a model compound to test the hypothesis that trinitration does not significantly enhance mutagenicity over mononitration in the fluoranthene series [1]. Comparative testing against 3,7-DNF (422 rev/ng), 3,9-DNF (355 rev/ng), and 3,4-DNF (15.5 rev/ng) in the TA98 Ames assay provides a quantitative framework for elucidating the structural determinants of nitro-PAH genotoxicity [2].

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